3-ethyl-1,2-oxazole
CAS No.: 30842-92-3
Cat. No.: VC11602339
Molecular Formula: C5H7NO
Molecular Weight: 97.12 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30842-92-3 |
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Molecular Formula | C5H7NO |
Molecular Weight | 97.12 g/mol |
IUPAC Name | 3-ethyl-1,2-oxazole |
Standard InChI | InChI=1S/C5H7NO/c1-2-5-3-4-7-6-5/h3-4H,2H2,1H3 |
Standard InChI Key | LTUABJAYJRTHEH-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NOC=C1 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-ethyl-1,2-oxazole is C₅H₇NO, with a molecular weight of 97.12 g/mol. The ethyl group at position 3 introduces steric and electronic effects that influence the compound’s reactivity and solubility. The oxazole ring’s aromaticity arises from delocalized π-electrons across the oxygen and nitrogen atoms, with bond lengths and angles consistent with typical heterocyclic systems .
Key Structural Features:
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Ring System: A planar five-membered ring with alternating single and double bonds.
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Substituent Effects: The ethyl group enhances lipophilicity, making the compound more soluble in organic solvents compared to unsubstituted oxazoles .
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Tautomerism: Like other oxazoles, 3-ethyl-1,2-oxazole may exhibit tautomeric equilibria under specific conditions, though this remains underexplored in literature .
Synthesis and Manufacturing Processes
Classical Cyclization Methods
The synthesis of oxazole derivatives often employs the Robinson-Gabriel cyclization, a two-step process involving the acylation of β-hydroxyamides followed by dehydration. For 3-ethyl-1,2-oxazole, this method could theoretically proceed via the reaction of ethyl-substituted β-hydroxyamide precursors with agents like phosphorus oxychloride (POCl₃) .
Example Reaction Pathway:
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Acylation: Ethylamine reacts with a β-keto acid to form an intermediate β-hydroxyamide.
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Dehydration: Cyclization using POCl₃ yields the oxazole ring .
Alternative Routes from Carboxylic Acid Derivatives
A one-pot synthesis analogous to 2-ethyl-2-oxazoline production involves heating propionic acid derivatives with ethanolamine. For instance, propionamide derivatives react with ethanolamine at 200°C, followed by dehydration at 260–280°C to form oxazoline intermediates, which can be further modified to yield 3-ethyl-1,2-oxazole .
Optimized Conditions:
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Catalysts: Zinc acetate or iron(III) chloride improves yields to >90% .
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Solvents: Aprotic solvents like dimethylformamide (DMF) minimize side reactions.
Chemical Properties and Reactivity
Electrophilic Substitution
The oxazole ring undergoes electrophilic substitution primarily at the 5-position due to electron-rich regions. For 3-ethyl-1,2-oxazole, this reactivity is modulated by the ethyl group’s electron-donating inductive effect.
Example Reaction:
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Nitration: Introduces nitro groups at the 5-position, enhancing redox activity for pharmaceutical applications.
Nucleophilic Attack
The nitrogen atom in the oxazole ring can participate in nucleophilic reactions, particularly under acidic conditions. For example, protonation at nitrogen facilitates ring-opening reactions with amines or thiols .
Mechanistic Insight:
Applications and Derivatives
Pharmaceutical Intermediates
3-Ethyl-1,2-oxazole serves as a precursor for sulfonamide derivatives, which exhibit antibacterial and antifungal properties. For instance, 3-ethyl-1,2-oxazole-5-sulfonyl chloride (a related compound) is used in synthesizing protease inhibitors.
Materials Science
Polyoxazolines derived from ethyl-substituted oxazoles demonstrate thermoresponsive behavior, making them suitable for drug delivery systems. The ethyl group’s hydrophobicity adjusts the lower critical solution temperature (LCST) of these polymers .
Table 1: Comparison of Oxazole Derivatives
Compound | Molecular Formula | Key Application |
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3-Ethyl-1,2-oxazole | C₅H₇NO | Pharmaceutical synthesis |
2-Ethyl-2-oxazoline | C₅H₉NO | Polymer production |
3-Ethyl-5-(3-nitrophenyl)-1,2-oxazole | C₁₁H₁₀N₂O₃ | Redox-active materials |
Comparative Analysis with Related Compounds
2-Ethyl-2-Oxazoline vs. 3-Ethyl-1,2-Oxazole
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